Regioisomerism Determines Synthetic Scaffold Utility for Kinase Inhibitor Patents
Patents describing novel imidazol-piperidinyl derivatives as modulators of kinase activity, such as AU2013344549 and US9315517B2, explicitly rely on a 3-piperidinyl-1H-imidazole core structure [1]. The 3-substitution pattern on the piperidine ring is essential for the spatial orientation required for kinase binding pocket interactions, as outlined in the general formula (I) of these patents [2]. While direct binding data for the unsubstituted hydrochloride salt is not available, the specific regioisomer is a mandatory intermediate for synthesizing the patented compounds.
| Evidence Dimension | Synthetic utility for kinase inhibitor scaffolds |
|---|---|
| Target Compound Data | Core structure: 3-(1H-imidazol-2-yl)piperidine |
| Comparator Or Baseline | 4-(1H-imidazol-2-yl)piperidine |
| Quantified Difference | Patents specify the 3-substituted isomer for optimal kinase binding; the 4-isomer is not a direct substitute for the claimed structures [REFS-1, REFS-2]. |
| Conditions | Patent analysis (AU2013344549, US9315517B2) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for researchers synthesizing compounds within the scope of these kinase inhibitor patents, as the 4-substituted analog would yield a different chemical series with unknown or potentially diminished activity.
- [1] Merck Patent GmbH. (2013). Imidazol-piperidinyl derivatives as modulators of kinase activity. AU2013344549. https://patents.google.com/patent/AU2013344549A1/en View Source
- [2] Merck Patent GmbH. (2013). Imidazol-piperidinyl derivatives as modulators of kinase activity. US9315517B2. https://patents.google.com/patent/US9315517B2/en View Source
